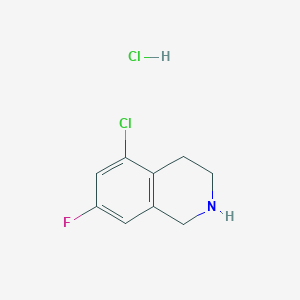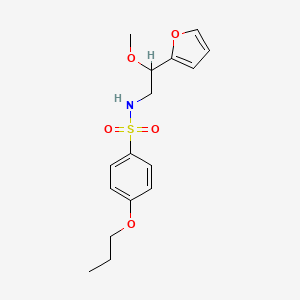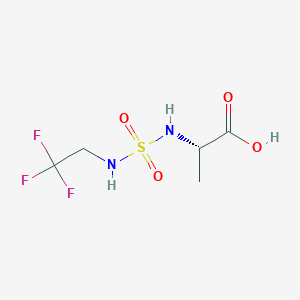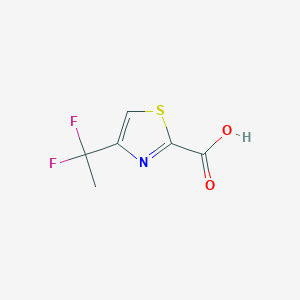![molecular formula C23H20N2O4S2 B2837143 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide CAS No. 898414-32-9](/img/structure/B2837143.png)
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide is a synthetic compound characterized by its unique structure, which includes a benzo[d]thiazole moiety, a hydroxyphenyl group, and a tosyl-propanamide segment. It holds potential for various scientific applications due to its distinctive chemical properties.
Mécanisme D'action
Target of Action
The compound N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide, also known as N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(4-methylbenzenesulfonyl)propanamide, has been found to exhibit anti-inflammatory properties . The primary targets of this compound are the enzymes COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
This compound interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation . The compound has been found to exhibit the highest inhibitory activity (IC50 values of 11.34 µM and 11.21 µM) against COX-1 and COX-2, respectively .
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting the enzymes COX-1 and COX-2 . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to a decrease in inflammation .
Result of Action
The inhibition of COX-1 and COX-2 by this compound leads to a reduction in the production of prostaglandins . This results in a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response . The compound has also been found to inhibit albumin denaturation, further contributing to its anti-inflammatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide typically involves a multi-step process:
Synthesis of Benzo[d]thiazole Intermediate:
Starting with 2-aminobenzenethiol, the intermediate is synthesized via cyclization with carbon disulfide and an oxidizing agent.
Conditions: Basic medium, often with potassium hydroxide, and an appropriate solvent such as ethanol.
Hydroxyphenyl Derivative Formation:
Reacting the benzo[d]thiazole intermediate with a hydroxybenzaldehyde in the presence of a base like sodium hydroxide.
Solvent: Ethanol or methanol.
Tosylpropanamide Synthesis:
Tosyl chloride is reacted with propanamide to yield the tosylpropanamide moiety.
Conditions: Basic medium, such as pyridine or a similar base.
Final Coupling Reaction:
The hydroxyphenyl-benzothiazole intermediate is coupled with the tosylpropanamide under dehydrating conditions.
Reagents: Dehydrating agents like DCC (dicyclohexylcarbodiimide).
Solvent: Dichloromethane or similar non-polar solvents.
Industrial Production Methods: Large-scale production utilizes similar reaction schemes but often with optimizations for yield and purity. Techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Can undergo oxidation at the hydroxyphenyl moiety, forming quinone derivatives.
Reagents: Oxidizing agents like potassium permanganate.
Reduction: Reduction of the carbonyl group in the propanamide moiety.
Reagents: Reducing agents such as sodium borohydride.
Substitution: Aromatic substitution reactions on the benzothiazole ring.
Conditions: Electrophilic aromatic substitution in acidic or basic mediums.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic catalysts like sulfuric acid for substitution reactions.
Major Products:
Oxidized Compounds: Quinone derivatives.
Reduced Compounds: Reduced forms of the propanamide moiety.
Substituted Derivatives: Variously substituted aromatic compounds depending on the reaction conditions.
Applications De Recherche Scientifique
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide has diverse applications in scientific research:
Chemistry: Utilized as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: May serve as an intermediate in the production of dyes, pigments, and pharmaceuticals.
Comparaison Avec Des Composés Similaires
N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-3-tosylpropanamide: Similar structure but with a methoxy group instead of a hydroxy group, affecting its reactivity and solubility.
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-tosylpropanamide: Variation in the position of the tosyl group, influencing its overall properties.
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-tosylpropanamide stands out due to its specific combination of functional groups, which impart unique chemical and biological properties.
Propriétés
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S2/c1-15-6-9-17(10-7-15)31(28,29)13-12-22(27)24-16-8-11-18(20(26)14-16)23-25-19-4-2-3-5-21(19)30-23/h2-11,14,26H,12-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVYCPLFFYLUBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(Cyclopropylmethyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine](/img/structure/B2837062.png)
![2-amino-N-(3-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2837063.png)
(prop-2-yn-1-yl)amine](/img/structure/B2837064.png)
![N-(4-methoxybenzyl)-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2837066.png)
![N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide](/img/structure/B2837068.png)


![(Z)-5-chloro-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2837073.png)
![N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethyl]aniline](/img/structure/B2837074.png)


![2-(3-methoxyphenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2837078.png)

![3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2837081.png)
